1-(3,5-dimethoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine
Description
BenchChem offers high-quality 1-(3,5-dimethoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3,5-dimethoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-(3,5-dimethoxyphenyl)-5-(3-phenyl-1,2,4-oxadiazol-5-yl)triazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6O3/c1-25-13-8-12(9-14(10-13)26-2)24-16(19)15(21-23-24)18-20-17(22-27-18)11-6-4-3-5-7-11/h3-10H,19H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGFOORGALYZMKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=CC=C4)N)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3,5-Dimethoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine is a compound that combines the structural features of triazoles and oxadiazoles, both of which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications based on available research findings.
Chemical Structure and Properties
The compound features a triazole ring linked to an oxadiazole moiety and a dimethoxyphenyl group. The presence of these functional groups is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 341.36 g/mol |
| Solubility | Soluble in DMSO |
Biological Activity Overview
Research indicates that compounds containing the 1,2,4-oxadiazole and triazole moieties exhibit a broad spectrum of biological activities including:
- Anticancer Activity : Several studies have reported the anticancer properties of oxadiazole derivatives. For instance, derivatives with similar structures have shown effective cytotoxicity against various cancer cell lines such as HeLa (cervical cancer), CaCo-2 (colon cancer), and others .
- Antimicrobial Activity : Compounds with 1,3,4-oxadiazole rings have demonstrated significant antibacterial and antifungal properties. Research has shown that these compounds can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli, as well as fungi .
Anticancer Studies
A study focusing on derivatives of oxadiazole and triazole reported that certain compounds exhibited IC values in the low micromolar range against multiple cancer cell lines. For example, one derivative showed an IC value of approximately 92.4 µM against a panel of 11 different cancer cell lines .
Antimicrobial Studies
In another investigation, a series of oxadiazole derivatives were tested for their antimicrobial efficacy. The most promising compounds were noted to have minimum inhibitory concentrations (MICs) ranging from 4 to 16 µM against drug-resistant strains of Mycobacterium tuberculosis and other pathogens .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymes : Compounds with oxadiazole rings have been shown to inhibit key enzymes involved in cellular processes such as fatty acid biosynthesis in bacteria .
- Interaction with Cellular Targets : The triazole component may facilitate interactions with various biological targets including receptors and enzymes involved in cancer proliferation and microbial growth.
Scientific Research Applications
Molecular Formula
- Molecular Weight : 320.36 g/mol
- IUPAC Name : 1-(3,5-dimethoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine
Anticancer Activity
Numerous studies have investigated the anticancer potential of compounds containing oxadiazole and triazole derivatives. The incorporation of these heterocycles often enhances the cytotoxic effects against various cancer cell lines.
Case Study Insights
- Cytotoxicity Assays : In vitro studies demonstrated that compounds similar to 1-(3,5-dimethoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine exhibited significant growth inhibition in cancer cell lines such as SNB-19 and OVCAR-8. Percent growth inhibitions (PGIs) were reported as high as 86% against these lines .
- Mechanism of Action : The mechanism primarily involves the induction of apoptosis through DNA damage in cancer cells. Molecular docking studies suggest that these compounds can effectively bind to critical proteins involved in cancer progression .
Antimicrobial Properties
Research has also highlighted the antimicrobial activities of similar oxadiazole and triazole derivatives. These compounds have shown effectiveness against a range of bacterial and fungal pathogens.
Case Study Insights
- Broad-Spectrum Activity : Compounds with similar structures have been tested against various microbial strains. For instance, derivatives showed significant inhibitory effects against both Gram-positive and Gram-negative bacteria .
- Mechanism : The antimicrobial action is believed to involve disruption of microbial cell membranes and interference with metabolic pathways critical for bacterial survival .
Other Biological Activities
Beyond anticancer and antimicrobial applications, there is growing interest in the anti-inflammatory and analgesic properties of triazole and oxadiazole derivatives.
Research Findings
Studies have indicated that these compounds may inhibit pro-inflammatory cytokines and thus could be beneficial in treating inflammatory diseases .
Comparative Data Table
Q & A
Q. What are the foundational synthetic strategies for this triazole-oxadiazole hybrid compound?
The compound is typically synthesized via a multi-step approach:
- Step 1 : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the 1,2,3-triazole core.
- Step 2 : Cyclization of amidoximes or nitriles with hydroxylamine under basic conditions to construct the 1,2,4-oxadiazole ring .
- Key reagents : 3,5-Dimethoxyphenyl azide, phenylacetylene derivatives, and hydroxylamine hydrochloride.
- Optimization : Reaction temperatures (80–120°C) and solvent systems (DMF/EtOH mixtures) are critical for yield improvement.
Q. How is the molecular structure validated post-synthesis?
Structural confirmation relies on:
- NMR : and NMR to verify substituent positions (e.g., dimethoxy phenyl protons at δ 3.8–4.0 ppm).
- XRD : Single-crystal X-ray diffraction to resolve tautomeric forms and intermolecular interactions (e.g., hydrogen bonding networks) .
- HRMS : High-resolution mass spectrometry for molecular ion validation.
Advanced Research Questions
Q. How does annular tautomerism influence reactivity in heterocyclic fusion reactions?
The 1,2,3-triazole and 1,2,4-oxadiazole moieties exhibit tautomerism, affecting regioselectivity:
- Triazole tautomers : Influence nucleophilic attack sites during functionalization (e.g., amine group at position 5 vs. oxadiazole substitution) .
- Oxadiazole stability : Electron-withdrawing groups (e.g., phenyl) stabilize the oxadiazole ring, reducing side reactions.
- Computational modeling : DFT calculations predict dominant tautomers and guide reaction design .
Q. What methodologies resolve contradictions in crystallographic vs. spectroscopic data?
Discrepancies between XRD (solid-state) and NMR (solution-phase) data arise from tautomeric equilibria:
- Variable-temperature NMR : Monitors tautomer ratios in solution (e.g., coalescence temperatures for dynamic systems).
- Hirshfeld surface analysis : Quantifies intermolecular interactions in XRD data to explain packing effects .
- Case study : A 2023 study resolved conflicting data by identifying a 1:1 co-crystal of triazole tautomers .
Q. How can computational tools optimize derivatives for biological activity?
- QSAR modeling : Correlates substituent effects (e.g., methoxy vs. nitro groups) with bioactivity (e.g., kinase inhibition).
- Docking simulations : Predict binding affinities to target proteins (e.g., EGFR kinase) using AutoDock Vina .
- ADMET prediction : SwissADME assesses pharmacokinetic properties (e.g., logP = 2.1 ± 0.3 for blood-brain barrier penetration).
Methodological Challenges & Solutions
Designing regioselective functionalization at the triazole amine position
- Problem : Competing reactions at N1 vs. N2 of the triazole.
- Solution : Use bulky directing groups (e.g., trityl) to block N1, achieving >90% selectivity for N2 alkylation .
- Example : Benzylation with 4-fluorobenzyl bromide yields 85% pure N2-substituted product.
Mitigating oxadiazole ring degradation under acidic conditions
- Problem : Oxadiazole hydrolysis to amidoximes in HCl.
- Solution : Buffered conditions (pH 6–7) with NaHCO₃ stabilize the ring during workup .
- Alternative : Replace hydroxylamine with N-hydroxylurea for milder cyclization.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
